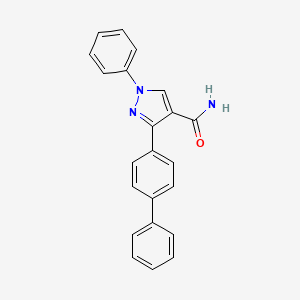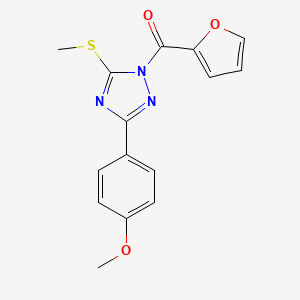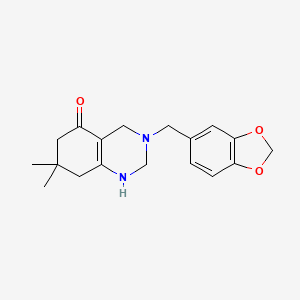![molecular formula C16H15N3O3S B5724859 3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)
3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide, also known as N-(2-phenylethyl)-3-nitrobenzothioamide (NPEB), is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of benzamide derivatives and is known to have a wide range of biochemical and physiological effects.
作用机制
NPEB is believed to exert its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. Additionally, NPEB has been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and serotonergic systems.
Biochemical and Physiological Effects:
NPEB has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is known to have a calming effect on the nervous system. Additionally, NPEB has been shown to decrease the levels of glutamate, which is known to be involved in the pathogenesis of epilepsy and anxiety disorders. NPEB has also been shown to decrease the levels of cortisol, which is a stress hormone that is known to be involved in the pathogenesis of depression.
实验室实验的优点和局限性
NPEB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily controlled. Additionally, NPEB has been extensively studied in animal models, and its pharmacological effects are well characterized. However, there are also some limitations to the use of NPEB in lab experiments. It has been shown to have a relatively short half-life, which may limit its therapeutic potential. Additionally, the mechanism of action of NPEB is not fully understood, which may limit its development as a therapeutic agent.
未来方向
There are several future directions for the study of NPEB. One potential direction is to investigate the potential therapeutic applications of NPEB in human subjects. Additionally, further studies are needed to fully understand the mechanism of action of NPEB and to identify potential side effects. Another potential direction is to investigate the potential use of NPEB in combination with other drugs for the treatment of epilepsy, anxiety disorders, and depression. Finally, further studies are needed to identify novel benzamide derivatives that may have improved pharmacological properties compared to NPEB.
合成方法
The synthesis of NPEB involves the reaction of 3-nitrobenzoyl chloride with 3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide(2-phenylethyl)thiourea in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain NPEB in its pure form. The yield of NPEB is reported to be around 70-80%, and the purity can be further enhanced by recrystallization.
科学研究应用
NPEB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. Additionally, NPEB has been shown to modulate the activity of GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability. Therefore, NPEB has the potential to be developed as a novel therapeutic agent for the treatment of epilepsy, anxiety disorders, and depression.
属性
IUPAC Name |
3-nitro-N-(2-phenylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(13-7-4-8-14(11-13)19(21)22)18-16(23)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXWCGOGXHJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)



![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)


![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)
![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)


